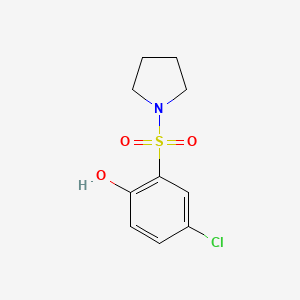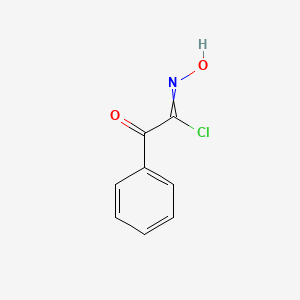
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid is an organic compound with a complex structure that includes an aromatic ring substituted with ethyl, formyl, and methyl groups, as well as a propionic acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid typically involves multi-step organic reactions. One common method starts with the alkylation of a substituted benzene ring, followed by formylation and subsequent carboxylation to introduce the propionic acid side chain. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products Formed
Oxidation: 3-(2-Ethyl-4-carboxy-6-methyl-phenyl)-propionic acid.
Reduction: 3-(2-Ethyl-4-hydroxymethyl-6-methyl-phenyl)-propionic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Ethyl-4-methyl-phenyl)-propionic acid
- 3-(2-Ethyl-4-formyl-phenyl)-propionic acid
- 3-(2-Methyl-4-formyl-6-methyl-phenyl)-propionic acid
Uniqueness
3-(2-Ethyl-4-formyl-6-methylphenyl)propionic acid is unique due to the specific combination of substituents on the aromatic ring and the presence of the propionic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
3-(2-ethyl-4-formyl-6-methylphenyl)propanoic acid |
InChI |
InChI=1S/C13H16O3/c1-3-11-7-10(8-14)6-9(2)12(11)4-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16) |
Clave InChI |
OFDQUWSARBQDCV-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC(=C1)C=O)C)CCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[4-(4-Chloro-phenoxy)-benzenesulfonylamino]-tetrahydro-pyran-4-carboxylic acid hydroxyamide](/img/structure/B8296087.png)


